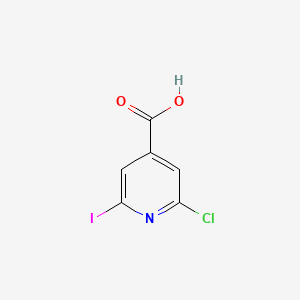

2-Chloro-6-iodoisonicotinic acid

Description

Significance of Halogenated Pyridine (B92270) Carboxylic Acids as Versatile Synthetic Intermediates

Halogenated pyridine carboxylic acids are prized in chemical synthesis for several key reasons. The pyridine ring itself is a common feature in many biologically active compounds and pharmaceuticals. nih.gov The presence of halogen atoms (such as chlorine, bromine, and iodine) on this ring serves multiple purposes. These atoms act as "leaving groups," which can be replaced by other functional groups in a controlled manner, a cornerstone of building complex molecular architectures. nih.gov

Furthermore, the type of halogen and its position on the ring influence the reactivity of the molecule. For instance, an iodine atom is generally more reactive and easier to displace than a chlorine atom in many common chemical reactions. This differential reactivity is a powerful tool for chemists, allowing for selective modifications at specific points on the molecule. This selectivity is crucial when constructing intricate molecules where multiple reaction sites are present. The carboxylic acid group adds another layer of versatility, as it can be converted into a wide array of other functional groups, such as esters, amides, and alcohols, or even removed entirely through a process called decarboxylation. nih.govacs.org

The ability to perform these transformations makes halogenated pyridine carboxylic acids essential building blocks. They are frequently used in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. The strategic introduction of halogens can also fine-tune the biological activity or physical properties of the final product. nih.gov

Overview of the Current Research Landscape for 2-Chloro-6-iodoisonicotinic Acid

Within the broader family of halogenated pyridines, 2-Chloro-6-iodoisonicotinic acid is a compound of specific interest due to its distinct substitution pattern. "Isonicotinic acid" denotes that the carboxylic acid group is at the 4-position of the pyridine ring. The presence of two different halogens—a chloro group at the 2-position and a more reactive iodo group at the 6-position—makes this molecule a highly specialized and powerful synthetic intermediate.

The primary focus of research involving this compound is its use in cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon or carbon-heteroatom bonds. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond, chemists can selectively replace the iodine atom while leaving the chlorine atom intact. This allows for a stepwise and controlled assembly of complex molecules.

For example, the iodo-group can be replaced with various organic fragments through reactions like the Suzuki or Sonogashira coupling, introducing new carbon-based structures at the 6-position. Subsequently, the less reactive chloro-group at the 2-position can be targeted for a different transformation under more vigorous reaction conditions. This sequential reactivity is a key advantage in multi-step syntheses.

While specific, extensive studies on 2-Chloro-6-iodoisonicotinic acid itself are not broadly published in mainstream literature, its utility can be inferred from the well-established chemistry of related di-halogenated pyridines. The synthesis of such compounds often involves multiple steps, starting from more readily available pyridine derivatives. For example, a common route to a related compound, 2-chloroisonicotinic acid, involves the chlorination of citrazinic acid to form 2,6-dichloro-isonicotinic acid, followed by a selective dechlorination at one position. google.com The introduction of iodine can be achieved through various iodination reactions.

The physical and chemical properties of 2-Chloro-6-iodoisonicotinic acid are summarized in the table below, based on data for analogous compounds and general chemical principles.

Table 1: Physicochemical Properties of 2-Chloro-6-iodoisonicotinic acid

| Property | Value |

| Molecular Formula | C₆H₃ClINO₂ |

| Molecular Weight | 283.45 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and methanol |

Note: The data in this table is predicted based on the compound's structure and data for similar molecules, as extensive experimental data is not widely published.

The research landscape for 2-Chloro-6-iodoisonicotinic acid is primarily centered on its application as a specialized building block in organic synthesis, particularly for creating complex substituted pyridine derivatives that are often scaffolds for new pharmaceutical agents or functional materials.

Structure

3D Structure

Properties

Molecular Formula |

C6H3ClINO2 |

|---|---|

Molecular Weight |

283.45 g/mol |

IUPAC Name |

2-chloro-6-iodopyridine-4-carboxylic acid |

InChI |

InChI=1S/C6H3ClINO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) |

InChI Key |

KIJBBRKEJFTTJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1Cl)I)C(=O)O |

Origin of Product |

United States |

Reactivity and Functionalization of 2 Chloro 6 Iodoisonicotinic Acid

Cross-Coupling Reactions Involving Halogenated Pyridine (B92270) Carboxylic Acids

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org For dihalogenated substrates like 2-chloro-6-iodoisonicotinic acid, the key challenge and opportunity lie in achieving regioselectivity, selectively reacting at one halogen site over the other. The general mechanism for these reactions, particularly those catalyzed by palladium, involves an oxidative addition of the organohalide to the low-valent metal catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Palladium catalysts are the most widely used for cross-coupling reactions involving halopyridines due to their high activity and functional group tolerance. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is a critical factor in achieving regioselectivity in di- or polyhalogenated pyridines.

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a powerful method for forming carbon-carbon bonds. In the case of 2-chloro-6-iodoisonicotinic acid, the much greater reactivity of the C-I bond compared to the C-Cl bond allows for highly regioselective Suzuki-Miyaura coupling at the 6-position. By carefully selecting the palladium catalyst, ligand, and reaction conditions, an aryl or vinyl group can be introduced at the site of the iodine atom, leaving the chlorine atom intact for subsequent transformations.

Studies on similar 2-chloro-6-iodopyridine (B1370145) scaffolds have demonstrated that catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are effective in mediating this selective coupling. The choice of base and solvent is also crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling of a 2-Chloro-6-Iodopyridine Derivative

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) of 6-aryl-2-chloropyridine |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 90 | >95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane | 100 | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 94 |

This table presents typical conditions and outcomes for Suzuki-Miyaura reactions on related 2-chloro-6-iodopyridine substrates, illustrating the general principles applicable to 2-chloro-6-iodoisonicotinic acid.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on 2-chloro-6-iodoisonicotinic acid is expected to proceed with high regioselectivity at the 6-position due to the more facile oxidative addition of the C-I bond to the palladium(0) center.

This selectivity allows for the introduction of an alkynyl group at the C6 position while preserving the C-Cl bond for further functionalization. Research on dihalopyridines and dihalopurines has established that standard Sonogashira conditions, such as a Pd(II)/phosphine (B1218219) complex and a copper(I) salt in the presence of a base like triethylamine, are effective for the selective alkynylation of the iodo-substituted position. nih.gov

While palladium is the most common catalyst, other transition metals like copper and nickel can also mediate cross-coupling reactions of halopyridines. For instance, copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-oxygen or carbon-nitrogen bonds. Nickel catalysts are often employed for their ability to activate the more robust C-Cl bonds, which could be utilized in a sequential cross-coupling strategy after the C-I bond has been functionalized.

Palladium-Catalyzed Cross-Coupling Methodologies

Nucleophilic Aromatic Substitution (SNAr) Pathways in Halopyridines

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further amplified by the presence of electron-withdrawing halogen substituents and the carboxylic acid group in 2-chloro-6-iodoisonicotinic acid. This makes the aromatic ring susceptible to attack by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com

The SNAr reaction proceeds via a two-step addition-elimination pathway. libretexts.orglibretexts.org A nucleophile attacks the carbon atom bearing a leaving group (in this case, a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The leaving group then departs, restoring the aromaticity of the ring. libretexts.org In pyridines, the negative charge of the Meisenheimer complex can be effectively delocalized onto the ring nitrogen, which stabilizes the intermediate and facilitates the reaction, particularly when the attack occurs at the ortho or para positions relative to the nitrogen. wikipedia.org

For 2-chloro-6-iodoisonicotinic acid, both the C2 and C6 positions are activated towards SNAr. The relative reactivity of the two halogens as leaving groups depends on a balance of factors. While the C-I bond is weaker, the C-Cl bond is attached to a carbon that is more electrophilic due to the higher electronegativity of chlorine. The specific reaction conditions and the nature of the nucleophile will determine which halogen is preferentially substituted.

Table 2: General Reactivity in SNAr Reactions of Halopyridines

| Nucleophile | Reagent | Typical Conditions | Product Type |

| Alkoxide | NaOR | ROH, heat | 2-Alkoxy or 6-Alkoxypyridine |

| Amine | R₂NH | DMSO, heat | 2-Amino or 6-Aminopyridine |

| Thiolate | NaSR | DMF, room temp to heat | 2-Thioether or 6-Thioetherpyridine |

This table provides a general overview of common nucleophiles used in SNAr reactions with halopyridines.

Regioselective Transformations and Site-Specific Functionalization

The presence of two different halogens with distinct reactivities in 2-chloro-6-iodoisonicotinic acid is the basis for its utility in regioselective transformations. rsc.org The general principle is to exploit the higher reactivity of the C-I bond in transition-metal-catalyzed cross-coupling reactions, followed by a subsequent reaction at the less reactive C-Cl bond. nih.gov

A typical synthetic strategy would involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) at the C6 position. The resulting 2-chloro-6-substituted isonicotinic acid can then undergo a second, different transformation at the C2 position. This second step could be another cross-coupling reaction under more forcing conditions or a nucleophilic aromatic substitution. This stepwise approach allows for the controlled and site-specific introduction of two different functional groups onto the pyridine ring, making 2-chloro-6-iodoisonicotinic acid a versatile scaffold for the synthesis of complex, highly substituted pyridines. scilit.com

Derivatization Strategies for 2-Chloro-6-iodoisonicotinic Acid

The chemical versatility of 2-chloro-6-iodoisonicotinic acid stems from the differential reactivity of its functional groups. The carboxylic acid can be readily converted into esters and amides, while the chloro and iodo substituents can participate in various cross-coupling and substitution reactions. Furthermore, the pyridine ring itself can be directly functionalized through C-H activation.

Esterification and Amide Formation from Carboxylic Acid Precursors

The carboxylic acid moiety of 2-chloro-6-iodoisonicotinic acid is a prime site for derivatization, allowing for the introduction of a wide array of functionalities through ester and amide linkages. These reactions are fundamental in modifying the compound's physicochemical properties and for constructing more complex molecules.

Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are applicable to pyridine carboxylic acids. nih.govnih.gov For substrates that may be sensitive to strong acidic conditions, milder methods like the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are highly effective. organic-chemistry.orgnih.gov These methods have been successfully applied to a variety of carboxylic acids, including those with halogenated aromatic rings. researchgate.net For instance, the synthesis of trifluoroethyl 2,6-dichloroisonicotinate, a derivative of the structurally similar 2,6-dichloroisonicotinic acid, highlights the applicability of such esterification strategies. nih.gov

Similarly, the formation of amides from 2-chloro-6-iodoisonicotinic acid can be achieved through several well-established protocols. A common approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. google.comnih.gov The resulting acyl chloride can then be reacted with a primary or secondary amine to furnish the desired amide. researchgate.netkhanacademy.org This two-step process is often high-yielding and tolerates a wide range of amine coupling partners. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using various coupling reagents, such as DCC, which obviates the need for the intermediate acyl chloride. atlantis-press.comyoutube.com The synthesis of a range of mono- and bis-amides from picolinic acid and pyridine-2,6-dicarboxylic acid demonstrates the utility of these methods for pyridine-based substrates. nih.govresearchgate.net

Table 1: Representative Conditions for Esterification and Amide Formation of Pyridine Carboxylic Acids

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

| Esterification | Alcohol, H₂SO₄ (cat.), Reflux | Ester | nih.govnih.gov |

| Alcohol, DCC, DMAP (cat.), CH₂Cl₂ | Ester | organic-chemistry.orgnih.gov | |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide | google.comnih.govkhanacademy.org |

| Amine, DCC, DMAP (cat.) | Amide | atlantis-press.comyoutube.com | |

| Amine, Ammonium (B1175870) Carbonate, Heat | Amide | beilstein-journals.orglibretexts.org |

Halogen Exchange Reactions for Iodo-Substituted Pyridines

The presence of both chloro and iodo substituents on the pyridine ring of 2-chloro-6-iodoisonicotinic acid opens up possibilities for selective halogen exchange reactions. The Finkelstein reaction, a classic Sₙ2 reaction involving the exchange of one halogen for another, is a prominent method in this context. dicp.ac.cn While traditionally applied to alkyl halides, aromatic Finkelstein reactions can be facilitated, often with the use of a catalyst, to replace a halogen on an aromatic ring. dicp.ac.cn

In the case of 2-chloro-6-iodoisonicotinic acid, the relative reactivity of the C-Cl and C-I bonds is a key consideration. Generally, the C-I bond is weaker and the iodide is a better leaving group than chloride, suggesting that the iodo-substituent would be more susceptible to nucleophilic substitution. However, aromatic nucleophilic substitution (SₙAr) on pyridine rings is influenced by the electronic nature of the ring and the position of the substituents. The reaction of aryl halides with iodide sources, often catalyzed by copper(I) iodide in combination with diamine ligands or by nickel-based systems, can be used to introduce an iodo group. dicp.ac.cn Conversely, an existing iodo-group can potentially be exchanged for another halogen under appropriate conditions. The "aromatic Finkelstein reaction" is typically an equilibrium process, and the outcome can be influenced by the relative concentrations of the halide ions and the solubility of the resulting metal halide salts. dicp.ac.cn For instance, using a large excess of a chloride source could potentially drive the equilibrium towards the replacement of the iodo-substituent. However, the presence of the electron-withdrawing carboxylic acid group and the chloro substituent will influence the reactivity of the pyridine ring towards nucleophilic attack. khanacademy.org

Table 2: General Conditions for Aromatic Finkelstein Reaction

| Substrate Type | Reagents and Conditions | Product Type | Reference(s) |

| Aryl Bromide/Chloride | NaI, Acetone (for activated systems) | Aryl Iodide | dicp.ac.cn |

| Aryl Bromide/Chloride | CuI, Diamine ligand, Solvent (e.g., DMF) | Aryl Iodide | dicp.ac.cn |

| Aryl Bromide/Chloride | NiBr₂, P(n-Bu)₃, Solvent (e.g., HMPA) | Aryl Iodide | dicp.ac.cn |

Note: Specific conditions for 2-chloro-6-iodoisonicotinic acid are not widely reported and would require empirical optimization.

Direct C-H Functionalization of Pyridine Rings for Arylation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the arylation of heteroaromatic compounds, including pyridines. This approach avoids the need for pre-functionalization of the pyridine ring, such as the introduction of an organometallic handle. Palladium-catalyzed C-H arylation is a particularly well-developed method in this area. epfl.chresearchgate.net

For a substrate like 2-chloro-6-iodoisonicotinic acid, the regioselectivity of C-H arylation is a critical aspect. The pyridine ring has two available C-H bonds at the 3- and 5-positions. The electronic properties of the existing substituents play a significant role in directing the arylation. Both the chloro and iodo groups are electron-withdrawing, which generally deactivates the pyridine ring towards electrophilic attack but can facilitate C-H activation at specific positions. Research on the C-H arylation of substituted pyridines has shown that the regioselectivity can be controlled by the electronic nature of the substituents and the choice of catalyst and reaction conditions. nih.govbeilstein-journals.org For instance, electron-withdrawing groups can direct arylation to the C-4 position in some pyridine systems. In the case of 2,6-disubstituted pyridines, functionalization at the 3- and 5-positions is often observed. The carboxylic acid group can also act as a directing group, further influencing the site of C-H activation. The development of ruthenium-catalyzed C-H arylation of aromatic acids with bulky aryl halides has demonstrated the feasibility of ortho-arylation directed by a carboxylate group. dicp.ac.cn

Table 3: Examples of Palladium-Catalyzed C-H Arylation of Pyridine Derivatives

| Pyridine Substrate | Arylating Agent | Catalyst System | Position of Arylation | Reference(s) |

| 2-Arylpyridine | Aryltrimethoxysilane | Pd(OAc)₂, AgF, BQ | ortho to the aryl group | researchgate.net |

| Pyridine-2,6-dicarboxylic acid bisamide | - (intramolecular) | Pd(OAc)₂, PPh₃ | C3/C5 positions | beilstein-journals.orgepfl.ch |

| [1,1'-Biphenyl]-2-ols | Chloroarenes | Palladium catalyst | ortho to the hydroxyl group | libretexts.org |

Note: The table shows examples on related pyridine systems to illustrate the general principles of C-H arylation.

Computational and Spectroscopic Investigation of Halogenated Pyridine Carboxylic Acids

Theoretical Studies on Electronic Structure and Reactivity

To elucidate the molecular intricacies of 2-chloro-6-iodoisonicotinic acid, we turn to the power of computational chemistry. These theoretical approaches provide a microscopic view of the molecule's electronic distribution, reactivity patterns, and the energetic landscape of its chemical transformations.

Mechanistic Insights from Computational Analysis of Halogenation Pathways

Density Functional Theory (DFT) Applications in Halogenated Heterocycles

Density Functional Theory (DFT) has become a standard method for investigating the properties of halogenated heterocycles due to its balance of accuracy and computational cost. DFT calculations could provide a wealth of information for 2-chloro-6-iodoisonicotinic acid, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are crucial for predicting chemical reactivity and spectroscopic behavior. Studies on other di-substituted pyridines have shown that DFT can accurately predict how different halogen substituents modulate the electronic structure and reactivity. researchgate.net

Table 1: Predicted Molecular Properties of 2-Chloro-6-iodoisonicotinic Acid from DFT (Hypothetical Data) This table is a hypothetical representation of data that could be obtained from DFT calculations, as specific literature is unavailable.

| Parameter | Predicted Value |

|---|---|

| Optimized Bond Lengths (Å) | |

| C-Cl | 1.735 |

| C-I | 2.102 |

| C=O | 1.215 |

| O-H | 0.970 |

| **Optimized Bond Angles (°) ** | |

| Cl-C2-N1 | 115.8 |

| I-C6-N1 | 116.2 |

| C3-C4-C(OOH) | 121.5 |

| Electronic Properties | |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -2.15 |

| HOMO-LUMO Gap (eV) | 4.70 |

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and vibrational analysis of novel compounds. The following sections discuss the expected spectroscopic features of 2-chloro-6-iodoisonicotinic acid based on established principles and data from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone of chemical analysis for determining molecular structure. For 2-chloro-6-iodoisonicotinic acid, both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum, one would expect to observe two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro, iodo, and carboxylic acid groups. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would be more complex, showing distinct signals for each of the six carbon atoms in the pyridine ring and the carboxylic acid carbon. The carbons attached to the chlorine and iodine atoms (C2 and C6) would exhibit characteristic chemical shifts influenced by the heavy atom effect of iodine and the electronegativity of chlorine.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 2-Chloro-6-iodoisonicotinic Acid (Hypothetical Data) This table is a hypothetical representation of data that could be obtained from NMR spectroscopy, as specific literature is unavailable.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C2 | 152.5 | - |

| C3 | 124.8 | 8.35 (s) |

| C4 | 145.2 | - |

| C5 | 128.1 | 8.50 (s) |

| C6 | 105.7 | - |

| C=O | 168.0 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds.

The IR spectrum of 2-chloro-6-iodoisonicotinic acid would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. The C-Cl and C-I stretching vibrations would appear at lower frequencies, typically in the fingerprint region below 800 cm⁻¹.

Raman spectroscopy would complement the IR data. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-I bond, being highly polarizable, is also expected to show a strong Raman signal.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for 2-Chloro-6-iodoisonicotinic Acid (Hypothetical Data) This table is a hypothetical representation of data that could be obtained from IR and Raman spectroscopy, as specific literature is unavailable.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (dimer) | 2850 (broad) | - |

| C=O stretch | 1705 (strong) | 1700 (weak) |

| C=N stretch | 1580 (medium) | 1585 (strong) |

| C=C stretch | 1550 (medium) | 1555 (strong) |

| C-Cl stretch | 780 (strong) | 775 (medium) |

Mass Spectrometry Techniques for Compound Identification

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds. For 2-Chloro-6-iodoisonicotinic acid, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental.

In a typical Electron Ionization (EI) mass spectrum of a halogenated carboxylic acid, the molecular ion peak (M+) provides the molecular weight of the compound. The presence of chlorine and iodine isotopes (³⁵Cl, ³⁷Cl, and ¹²⁷I) would lead to a characteristic isotopic pattern in the mass spectrum, aiding in the confirmation of the elemental composition.

While specific fragmentation data for 2-Chloro-6-iodoisonicotinic acid is not widely published, general fragmentation patterns for aromatic carboxylic acids can be inferred. Common fragmentation pathways include the loss of the carboxylic group (-COOH) as a radical, resulting in a significant peak at M-45. Another characteristic fragmentation is the loss of a hydroxyl radical (-OH), leading to a peak at M-17. The cleavage of the carbon-halogen bonds would also produce distinct fragments. The unique combination of chlorine and iodine would result in a complex and informative fragmentation pattern, allowing for detailed structural confirmation.

Advanced techniques like tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific ion and subjecting it to further fragmentation. This would be particularly useful in distinguishing 2-Chloro-6-iodoisonicotinic acid from its isomers.

| Technique | Application for 2-Chloro-6-iodoisonicotinic acid | Expected Observations |

| GC-MS | Identification and quantification, particularly if the compound is derivatized to increase volatility. | Molecular ion peak and characteristic isotopic patterns for Cl and I. Fragmentation peaks corresponding to loss of COOH, OH, Cl, and I. |

| LC-MS | Direct analysis of the compound without derivatization, suitable for complex matrices. | Protonated or deprotonated molecular ion ([M+H]⁺ or [M-H]⁻) depending on the ionization mode (ESI+, ESI-). |

| Tandem MS (MS/MS) | Structural elucidation and confirmation. | Secondary fragmentation patterns that provide detailed information about the connectivity of the molecule. |

Chromatographic Methods for Purity and Analytical Assessment (HPLC, TLC, LC-MS, UPLC)

Chromatographic techniques are essential for separating 2-Chloro-6-iodoisonicotinic acid from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 2-Chloro-6-iodoisonicotinic acid. A typical reverse-phase HPLC method would utilize a C18 or similar non-polar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. Detection is commonly performed using a UV detector, as the pyridine ring and carboxylic acid functional group are chromophoric.

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for preliminary purity assessment and for monitoring the progress of chemical reactions. A suitable TLC system for 2-Chloro-6-iodoisonicotinic acid would involve a silica (B1680970) gel plate as the stationary phase and a solvent system with a polarity that provides good separation of the target compound from any starting materials or byproducts. Visualization can be achieved under UV light or by using specific staining reagents.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique is invaluable for identifying and quantifying trace impurities. The conditions for LC would be similar to those used in HPLC, but the mobile phase components must be volatile to be compatible with the mass spectrometer interface (e.g., using ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) buffers instead of non-volatile phosphate (B84403) buffers).

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, employing smaller particle sizes in the stationary phase (<2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. A UPLC method for 2-Chloro-6-iodoisonicotinic acid would follow similar principles to an HPLC method but with optimized parameters for the UPLC system.

| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Detection Method | Application |

| HPLC | C18 or other reverse-phase | Acetonitrile/Water with Formic Acid | UV | Purity assessment, quantification |

| TLC | Silica Gel | Ethyl Acetate/Hexane or similar | UV light, Staining reagents | Reaction monitoring, preliminary purity check |

| LC-MS | C18 or other reverse-phase | Acetonitrile/Water with Ammonium Formate | Mass Spectrometry | Impurity identification and quantification |

| UPLC | Sub-2 µm reverse-phase | Acetonitrile/Water with Formic Acid | UV, Mass Spectrometry | High-throughput analysis, improved resolution |

Strategic Applications of 2 Chloro 6 Iodoisonicotinic Acid in Complex Molecule Synthesis

Role as a Versatile Organic Building Block in Multistep Synthesis

The utility of 2-chloro-6-iodoisonicotinic acid in multistep synthesis lies in the differential reactivity of its halogen substituents. The iodine and chlorine atoms can be selectively targeted in cross-coupling reactions, enabling the sequential introduction of different molecular fragments. This controlled, step-by-step assembly is crucial for constructing complex molecules with precise structural requirements.

The strategic placement of the chloro and iodo groups on the pyridine (B92270) ring, along with the carboxylic acid, provides a platform for a wide array of chemical modifications. This versatility allows chemists to design and execute complex synthetic routes to novel compounds. The ability to perform selective reactions at different positions on the molecule is a key advantage in the synthesis of elaborate molecular structures.

Integration into Pharmaceutical and Agrochemical Synthesis Pipelines

In the pharmaceutical sector, 2-chloro-6-iodoisonicotinic acid and its derivatives are important intermediates. For instance, the related compound 2,6-dichloroisonicotinic acid is used in synthesizing novel anti-inflammatory and anti-cancer agents. The core structure of these molecules can be modified to target specific biological pathways involved in disease.

In agrochemical research, derivatives of isonicotinic acid have been investigated for their ability to induce systemic acquired resistance (SAR) in plants, a form of "plant immunity." For example, novel derivatives of 2,6-dichloroisonicotinic acid have been synthesized and shown to be effective in inducing the production of plant secondary metabolites, which can enhance a plant's defense mechanisms. nih.gov

Development of Ligands for Metal Complexes

The pyridine nitrogen and the carboxylic acid group of 2-chloro-6-iodoisonicotinic acid make it a suitable candidate for the development of ligands that can coordinate with metal ions. Isonicotinic acid derivatives, in general, are known to form stable complexes with a variety of transition metals. researchgate.netnih.gov These metal complexes have potential applications in catalysis, materials science, and medicine. The specific electronic and steric properties imparted by the chloro and iodo substituents can be used to fine-tune the properties of the resulting metal complexes for specific applications.

Contribution to Novel Material Development

The structural features of 2-chloro-6-iodoisonicotinic acid make it a candidate for incorporation into more complex molecular systems, including novel materials. While direct applications in material science are still emerging, its derivatives can be used to create molecules with specific electronic or photophysical properties. These tailored molecules could then be used as components in the development of new materials with desired functionalities.

Applications in Drug Discovery and Lead Optimization

The process of discovering and optimizing new drug candidates often involves the synthesis and evaluation of numerous analogs of a lead compound. nih.gov 2-Chloro-6-iodoisonicotinic acid serves as a valuable scaffold in this process. Its multiple reaction sites allow for the systematic modification of the molecule's structure. nih.gov This enables medicinal chemists to explore the structure-activity relationship (SAR) of a particular class of compounds, identifying the key structural features responsible for biological activity and optimizing them to develop more potent and selective drugs. nih.govnih.gov

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Routes

The development of novel and more efficient synthetic routes for 2-Chloro-6-iodoisonicotinic acid is a primary area for future research. While the exact synthesis of this compound is not widely documented, methods for preparing analogous dihalogenated pyridine (B92270) carboxylic acids provide a foundation for future work. For instance, the synthesis of 2,6-dichloropyridine-4-carboxylic acid has been achieved through the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. researchgate.net Similarly, the preparation of 2-chloro-4-pyridinecarboxylic acid from isonicotinic acid N-oxide using phosphorus oxychloride and phosphorus pentachloride offers another potential synthetic strategy. prepchem.com

Future research will likely focus on:

Direct Halogenation Methods: Investigating selective and direct chlorination and iodination of isonicotinic acid or its precursors. This could involve the use of modern halogenating agents and catalysts to control regioselectivity and improve yields.

Halogen Exchange Reactions: Exploring the possibility of converting more readily available dihalopyridines, such as 2,6-dichloropyridine-4-carboxylic acid, into the target molecule through selective halogen exchange reactions.

Flow Chemistry Approaches: Utilizing microreactor technology to enable safer, more efficient, and scalable synthesis of this and related compounds.

Exploration of New Reactivity Profiles and Catalytic Systems

The distinct electronic properties conferred by the chloro and iodo substituents on the pyridine ring of 2-Chloro-6-iodoisonicotinic acid open up a vast landscape for exploring new reactivity profiles. The iodine atom, in particular, is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.org

Key areas for future investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: Systematically exploring Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings at the C-6 position. wikipedia.orgsigmaaldrich.comyoutube.com This would allow for the introduction of a wide array of functional groups, including aryl, alkyl, alkynyl, and amino moieties, leading to a diverse library of novel compounds. The development of efficient palladium catalysts and ligands will be crucial for achieving high yields and selectivity. nih.govresearchgate.net

Nickel-Catalyzed Cross-Coupling Reactions: Investigating the use of more earth-abundant and cost-effective nickel catalysts for similar cross-coupling transformations. acs.org

Selective Functionalization: Developing methods for the selective functionalization of either the C-Cl or C-I bond, taking advantage of their differential reactivity. This would provide a powerful tool for the stepwise construction of complex molecules.

Reactions of the Carboxylic Acid Group: Exploring a range of transformations of the carboxylic acid moiety, such as esterification, amidation, and conversion to other functional groups, to further expand the chemical space accessible from this building block.

Advanced Computational Modeling for Predictive Synthesis and Properties

Advanced computational modeling, particularly using Density Functional Theory (DFT), will be an indispensable tool for accelerating research on 2-Chloro-6-iodoisonicotinic acid. DFT calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties, guiding experimental efforts.

Future computational studies are expected to focus on:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways of various synthetic and functionalization reactions to understand reactivity and predict optimal reaction conditions. DFT has been successfully used to study the mechanism of palladium-catalyzed cross-coupling reactions of similar halogenated heterocycles. researchgate.net

Prediction of Physicochemical Properties: Calculating key properties such as pKa, solubility, and lipophilicity, which are crucial for applications in drug discovery and materials science. researchgate.net

Spectroscopic Characterization: Simulating NMR, IR, and Raman spectra to aid in the characterization of newly synthesized derivatives. Theoretical calculations have proven useful in assigning vibrational spectra of related halogenated pyridines. researchgate.net

Design of Novel Catalysts: Using computational screening to identify optimal catalysts and ligands for specific transformations, thereby reducing the need for extensive experimental screening.

Expansion of Applications in Chemical Biology and Materials Science

The unique combination of a halogenated pyridine core and a carboxylic acid handle makes 2-Chloro-6-iodoisonicotinic acid a highly attractive building block for applications in both chemical biology and materials science. Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, with compounds like isoniazid (B1672263) being frontline drugs for tuberculosis. wikipedia.orgchempanda.com

Emerging applications are anticipated in:

Medicinal Chemistry and Drug Discovery: Utilizing 2-Chloro-6-iodoisonicotinic acid as a scaffold for the synthesis of novel bioactive molecules. The halogen atoms can serve as handles for late-stage functionalization, allowing for the rapid generation of compound libraries for screening against various biological targets. The synthesis of anilides from related 2-chloro-6-alkylthio-4-pyridinecarboxylic acids has shown promise in the development of photosynthesis inhibitors. researchgate.net

Agrochemicals: Exploring the potential of derivatives of 2-Chloro-6-iodoisonicotinic acid as new herbicides, fungicides, or insecticides. The synthesis of 2-chloro-6-methylthiotoluene, a key intermediate for a class of herbicides, highlights the importance of substituted chlorotoluenes in this field. google.com

Functional Materials: Incorporating this molecule into the design of novel functional materials. The pyridine nitrogen and carboxylic acid group can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. wikipedia.org The rigid, functionalizable aromatic core is also suitable for the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Q & A

Q. How can computational modeling (e.g., DFT) predict reactivity trends in halogenated isonicotinic acid derivatives?

- Methodological Answer: Perform density functional theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). Correlate computational results with experimental data (e.g., reaction rates in nucleophilic substitution) to validate predictive models. Use software like Gaussian or ORCA, ensuring basis sets (e.g., 6-311G**) account for relativistic effects in iodine .

Q. What challenges arise in refining crystallographic data for halogen-heavy structures, and how can they be mitigated?

- Methodological Answer: High electron density from iodine can cause absorption errors. Apply multi-scan corrections (SADABS) and refine anisotropic displacement parameters in SHELXL . For twinned crystals, use the TWIN/BASF commands. Validate refinement with R-factor convergence (<5%) and check residual density maps for unmodeled solvent .

Q. How should researchers address contradictions between experimental data and literature-reported synthetic yields?

- Methodological Answer: Conduct systematic reviews using PICO(T) frameworks to isolate variables (e.g., solvent polarity, catalyst loading). Compare primary data (e.g., HPLC purity) with secondary sources, noting discrepancies in reaction scales or purification methods. Use meta-analysis tools to statistically reconcile outliers .

Q. What mechanistic insights explain the regioselectivity of halogenation in isonicotinic acid derivatives?

- Methodological Answer: Perform kinetic isotope effect (KIE) studies or -labeling to track intermediate formation. Combine with computational transition-state modeling to identify rate-determining steps. Validate hypotheses using substituent-directed lithiation or cross-coupling reactions .

Q. How can stability studies (e.g., accelerated aging) inform storage conditions for halogenated carboxylic acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.